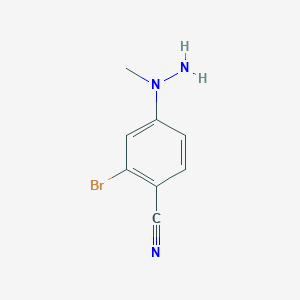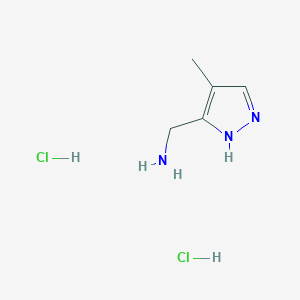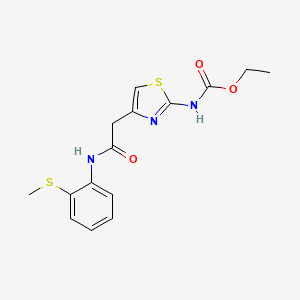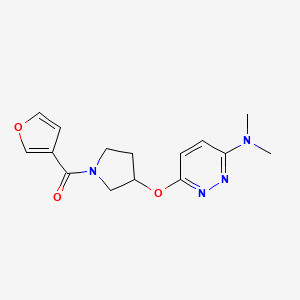
2-Bromo-4-(1-methylhydrazin-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-Bromo-4-(1-methylhydrazin-1-yl)benzonitrile is a brominated benzonitrile derivative with a methylhydrazine substituent. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of related brominated aromatic compounds and their reactions, which can be used to infer properties and reactivity patterns for 2-Bromo-4-(1-methylhydrazin-1-yl)benzonitrile.
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve various strategies, including the use of bromine or bromide reagents in conjunction with catalysts or other activating groups. For example, the synthesis of 4-bromo-1,2-dihydroisoquinolines involves a rhodium-catalyzed reaction where a bromonium ylide intermediate is proposed, formed by the intramolecular attack of a benzyl bromide on an α-imino rhodium carbene . This suggests that similar catalytic systems or intramolecular reactions might be employed in the synthesis of 2-Bromo-4-(1-methylhydrazin-1-yl)benzonitrile.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can exhibit interesting features such as hydrogen bonding and supramolecular interactions. For instance, 2-benzyl-3-(2-bromophenyl)propiononitrile forms hydrogen-bonded chains, while 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene shows non-classical hydrogen bonding and π–π interactions . These structural characteristics could influence the reactivity and physical properties of 2-Bromo-4-(1-methylhydrazin-1-yl)benzonitrile.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions, often facilitated by the bromine atom's reactivity. For example, 1,1-dimethyl-1-phenacylhydrazinium bromide reacts with aqueous sodium hydroxide to yield multiple products, including benzonitrile . This indicates that the bromine atom in 2-Bromo-4-(1-methylhydrazin-1-yl)benzonitrile could also be reactive under basic conditions, potentially leading to substitution or elimination reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by their molecular structure and the nature of their substituents. The presence of strong intramolecular hydrogen bonding can affect the solubility and complexation behavior of these compounds, as seen in the case of 2-(5-Methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols . Therefore, the intramolecular interactions within 2-Bromo-4-(1-methylhydrazin-1-yl)benzonitrile could similarly impact its physical properties, such as melting point, solubility, and stability.
Scientific Research Applications
Synthesis and Structure Elucidation
The compound 2-Bromo-4-(1-methylhydrazin-1-yl)benzonitrile has been utilized in the synthesis of complex molecular structures. For instance, it played a role in the creation of a tridentate NNN ligand, which further led to the development of a cobalt(II) complex. This complex exhibited potential anticancer activity against U937 human monocytic cells, demonstrating its significance in medicinal chemistry (Bera et al., 2021).
Antimicrobial Applications
The compound has been implicated in the synthesis of various antimicrobial agents. For instance, derivatives of this compound have been synthesized and tested for their antimicrobial activities, revealing their potential in combating microbial infections (Kumar et al., 2022).
Photodynamic Therapy
Compounds related to 2-Bromo-4-(1-methylhydrazin-1-yl)benzonitrile have been used in the development of photosensitizers for photodynamic therapy, particularly in the treatment of cancer. These compounds, when used in conjunction with light, can produce cytotoxic species that target cancer cells (Pişkin et al., 2020).
Reaction Studies
The reactivity of this compound has been studied to understand its chemical behavior better. These studies are crucial in organic chemistry for the development of new synthetic pathways and compounds (Kano & Anselme, 1984).
Environmental Degradation
Research into the microbial degradation of related benzonitrile herbicides has provided insights into environmental pathways and degradation rates. This is important for understanding the environmental impact and fate of such chemicals (Holtze et al., 2008).
Material Science
Its derivatives have been explored in material science, particularly in the synthesis of novel organic compounds with specific physical or chemical properties. This area of research is vital for the development of new materials with tailored functionalities (Ekhato & Rinehart, 2011).
Safety and Hazards
properties
IUPAC Name |
4-[amino(methyl)amino]-2-bromobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-12(11)7-3-2-6(5-10)8(9)4-7/h2-4H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJYCBDLTAKZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)C#N)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(1-methylhydrazin-1-yl)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2479938.png)
![1-[(3-chlorophenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2479944.png)
![3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride](/img/structure/B2479945.png)
![4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic Acid](/img/structure/B2479946.png)
![N-cyclohexyl-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2479948.png)


![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B2479952.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2479954.png)
![1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one](/img/structure/B2479955.png)